molecular formula C22H28BrNO5 B4593284 Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4593284
M. Wt: 466.4 g/mol
InChI Key: REMOFPJCEBYPEL-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that features a cyclohexylmethyl group, a brominated dimethoxyphenyl ring, and a tetrahydropyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps:

    Formation of the Brominated Dimethoxyphenyl Intermediate: This step involves the bromination of 2,5-dimethoxyphenyl using bromine or a brominating agent under controlled conditions.

    Cyclohexylmethylation: The intermediate is then reacted with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate to introduce the cyclohexylmethyl group.

    Formation of the Tetrahydropyridine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the tetrahydropyridine ring, followed by esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the dimethoxyphenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The brominated dimethoxyphenyl ring may interact with enzymes or receptors, modulating their activity. The tetrahydropyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: Shares the brominated dimethoxyphenyl ring but lacks the cyclohexylmethyl and tetrahydropyridine moieties.

    2,5-Dimethoxy-4-bromophenethylamine: Similar structure but different functional groups and overall molecular framework.

    4-Bromo-2,5-dimethoxyamphetamine: Contains the brominated dimethoxyphenyl ring but has an amphetamine backbone.

Uniqueness

Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO5/c1-13-21(22(26)29-12-14-7-5-4-6-8-14)16(10-20(25)24-13)15-9-19(28-3)17(23)11-18(15)27-2/h9,11,14,16H,4-8,10,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMOFPJCEBYPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2OC)Br)OC)C(=O)OCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 2
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Cyclohexylmethyl 4-(4-bromo-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

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